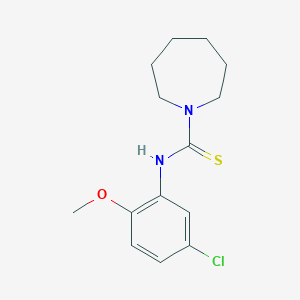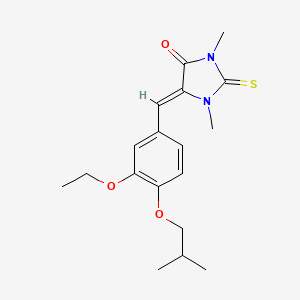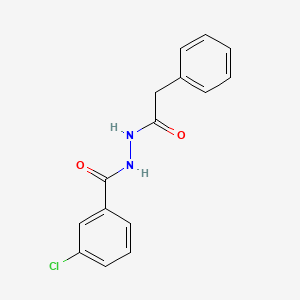![molecular formula C15H14N2O5 B5878823 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid](/img/structure/B5878823.png)
3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid is a complex organic compound that features a furan ring, a benzoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carbonyl chloride, which is then reacted with 2-aminobenzoic acid to form the intermediate compound. This intermediate is subsequently coupled with 3-aminopropanoic acid under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-[[2-(Furan-2-carbonylamino)benzyl]amino]propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The furan ring and benzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the benzoyl and propanoic acid groups.
2-Aminobenzoic acid: Contains the benzoyl group but lacks the furan ring and propanoic acid moiety.
3-Aminopropanoic acid: Features the propanoic acid group but lacks the furan and benzoyl groups.
Uniqueness: 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid is unique due to its combination of the furan ring, benzoyl group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(19)7-8-16-14(20)10-4-1-2-5-11(10)17-15(21)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,16,20)(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZAEBRPQRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![1-[(4-ethylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5878763.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
![6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B5878775.png)

![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
![(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B5878790.png)


![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![3-(5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID](/img/structure/B5878814.png)
